molecular formula C15H19BrN2O2 B12266317 3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide

3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide

Cat. No.: B12266317
M. Wt: 339.23 g/mol
InChI Key: WEGDDVAHLLINPE-UHFFFAOYSA-N
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Description

3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, an oxane ring, and an azetidine ring attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bromine atom and the azetidine ring may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide is unique due to its combination of an oxane ring and an azetidine ring attached to a benzamide core. This structural arrangement provides distinct chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C15H19BrN2O2

Molecular Weight

339.23 g/mol

IUPAC Name

3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide

InChI

InChI=1S/C15H19BrN2O2/c16-12-3-1-2-11(8-12)15(19)17-13-9-18(10-13)14-4-6-20-7-5-14/h1-3,8,13-14H,4-7,9-10H2,(H,17,19)

InChI Key

WEGDDVAHLLINPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CC(C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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